6-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Description
4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining piperazine, pyrido, pyrazolo, and pyrimidine moieties
Properties
IUPAC Name |
6-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-5-32-21-8-6-20(7-9-21)16-29-10-12-30(13-11-29)22-15-19(4)27-25-23-17(2)14-18(3)26-24(23)28-31(22)25/h6-9,14-15H,5,10-13,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKUXBWFMBPENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C5C(=CC(=NC5=NN34)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine typically involves multiple steps:
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone or aldehyde.
Construction of the Pyrido[2’,3’3,4]pyrazolo[1,5-a]pyrimidine Core: This core structure can be synthesized through a series of cyclization reactions involving appropriate precursors such as pyrimidine derivatives and hydrazine.
Coupling Reactions: The final step involves coupling the piperazine moiety with the pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine core using reagents like ethyl chloroformate and base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting neurological disorders.
Biological Studies: Investigation of its effects on cellular pathways and receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The piperazine moiety is known to modulate pharmacokinetic properties, enhancing the compound’s ability to cross biological membranes and interact with target sites.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine and pyrimidine structure, used as an acetylcholinesterase inhibitor.
4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine moiety, known for its antibacterial activity.
Uniqueness
4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Biological Activity
The compound 6-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse scientific literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a piperazine moiety and a tetrazatricyclo framework which contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 394.56 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:
- Anticancer Activity : Compounds featuring piperazine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Many piperazine-based compounds exhibit significant antibacterial and antifungal activities.
- Neuropharmacological Effects : Some studies suggest potential applications in neuroprotection and treatment of neurological disorders.
Anticancer Activity
A study conducted on similar piperazine derivatives demonstrated their efficacy against various cancer cell lines. For instance:
- Compound A (structurally similar) showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells.
- Compound B , another derivative with a piperazine structure, exhibited activity against breast cancer cell lines (MCF-7) with IC50 values ranging from 27.3 to 43.4 μM .
These findings suggest that the compound may also possess significant anticancer properties.
Antimicrobial Activity
Research into related piperazine compounds has revealed notable antimicrobial effects:
- Compounds have been tested against various bacterial strains with some showing comparable efficacy to standard antibiotics like chloramphenicol.
- In vitro studies indicated that certain derivatives had potent antifungal activity against pathogenic fungi .
Case Studies
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Case Study 1: Anticancer Screening
- Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.
- Methodology : MTT assay was utilized to determine cell viability post-treatment.
- Results : The compound exhibited significant cytotoxicity against several cancer cell lines with varied IC50 values.
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Case Study 2: Antimicrobial Efficacy
- Objective : To assess the antibacterial properties against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed for susceptibility testing.
- Results : The compound showed promising results against multiple bacterial strains.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
